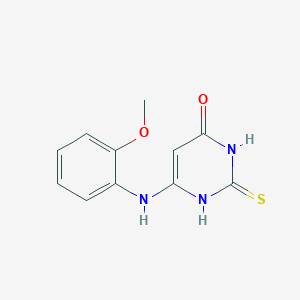

6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

CAS No.:

Cat. No.: VC15844931

Molecular Formula: C11H11N3O2S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3O2S |

|---|---|

| Molecular Weight | 249.29 g/mol |

| IUPAC Name | 6-(2-methoxyanilino)-2-sulfanylidene-1H-pyrimidin-4-one |

| Standard InChI | InChI=1S/C11H11N3O2S/c1-16-8-5-3-2-4-7(8)12-9-6-10(15)14-11(17)13-9/h2-6H,1H3,(H3,12,13,14,15,17) |

| Standard InChI Key | OUNDVAZXGHAWBE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1NC2=CC(=O)NC(=S)N2 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one features a pyrimidinone core substituted at the 6-position with a (2-methoxyphenyl)amino group and at the 2-position with a thioxo moiety. The pyrimidinone ring exists in a partially saturated dihydro form, with tautomeric equilibria between the thione (C=S) and thiol (C-SH) configurations . The 2-methoxyphenyl group introduces steric and electronic effects that influence molecular interactions, as seen in structurally related compounds such as 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .

Systematic Nomenclature

-

IUPAC Name: 6-[(2-Methoxyphenyl)amino]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

-

Alternative Designations:

-

6-(2-Methoxy-anilino)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one

-

2-Mercapto-6-(2-methoxyphenylamino)pyrimidin-4(3H)-one

-

The molecular formula is C₁₁H₁₁N₃O₂S, with a molecular weight of 249.29 g/mol .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of pyrimidinone derivatives typically involves cyclocondensation reactions between β-keto esters and thiourea analogs. For example, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is synthesized via the reaction of ethyl acetoacetate with thiourea in the presence of sodium methylate . Adapting this method, the target compound could be synthesized by substituting ethyl acetoacetate with a 2-methoxyphenyl-substituted β-keto ester precursor.

Hypothetical Synthesis Route:

-

Formation of the Pyrimidinone Core:

-

Functionalization:

Structural Analogs and Derivatives

Key analogs include:

-

6-(4-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CID 883504): Exhibits a para-methoxy substitution, highlighting the role of regiochemistry on physicochemical properties .

-

6-Amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (VCID VC8248583): Demonstrates the impact of N-arylation on biological activity.

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: Expected peaks include ν(C=O) at ~1,650–1,700 cm⁻¹, ν(C=S) at ~1,200–1,250 cm⁻¹, and ν(N-H) at ~3,300–3,400 cm⁻¹ .

-

NMR Spectroscopy:

Thermodynamic Properties

-

Melting Point: Analogous compounds such as 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one hydrate exhibit melting points >300°C , suggesting high thermal stability for the target compound.

-

Solubility: Likely low aqueous solubility due to aromatic and thiocarbonyl groups, with improved solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume